3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride

Pyrrolidine substitution regiochemistry Conformational flexibility Structure-activity relationship

3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride (CAS 1824062-76-1) is a heterocyclic organic compound comprising a pyrrolidine ring linked via a methylene (–CH2–) spacer to a 5-methylthiophene moiety, supplied as the hydrochloride salt. With a molecular formula of C10H16ClNS and a molecular weight of 217.76 g/mol, it belongs to the class of 3-substituted pyrrolidine building blocks wherein the thiophene substituent is attached at the pyrrolidine 3-position through a one-carbon linker—a connectivity pattern that distinguishes it from the more common 2-position directly-attached analogs.

Molecular Formula C10H16ClNS
Molecular Weight 217.76 g/mol
Cat. No. B13226287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride
Molecular FormulaC10H16ClNS
Molecular Weight217.76 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)CC2CCNC2.Cl
InChIInChI=1S/C10H15NS.ClH/c1-8-2-3-10(12-8)6-9-4-5-11-7-9;/h2-3,9,11H,4-7H2,1H3;1H
InChIKeyZTHQUFKEVRXNGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride (CAS 1824062-76-1) is a heterocyclic organic compound comprising a pyrrolidine ring linked via a methylene (–CH2–) spacer to a 5-methylthiophene moiety, supplied as the hydrochloride salt . With a molecular formula of C10H16ClNS and a molecular weight of 217.76 g/mol, it belongs to the class of 3-substituted pyrrolidine building blocks wherein the thiophene substituent is attached at the pyrrolidine 3-position through a one-carbon linker—a connectivity pattern that distinguishes it from the more common 2-position directly-attached analogs . The compound is available from multiple reputable suppliers (Enamine, AKSci, Leyan, CymitQuimica) at a minimum purity specification of 95% .

Why 3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride Cannot Be Substituted with 2-Position or Directly-Attached Thiophene-Pyrrolidine Analogs


Within the thiophene-pyrrolidine building block family, the substitution position on the pyrrolidine ring and the presence or absence of a methylene spacer are not interchangeable design features. The 3-position attachment with a –CH2– linker creates a distinct spatial vector and conformational landscape compared to 2-position directly-attached analogs such as 2-(5-methylthiophen-2-yl)pyrrolidine (CAS 524674-41-7) . Literature on pyrrolidine-based bioactive compounds has demonstrated that the 3-position substituent orientation can be the decisive factor determining target selectivity, as shown by the 3-R-methylpyrrolidine vs. 3-S-methylpyrrolidine case where stereochemical orientation at the 3-position dictated pure ERα antagonism versus inactivity . Furthermore, the hydrochloride salt form confers enhanced aqueous solubility and solid-state stability relative to the free base (CAS 1337033-70-1), which is critical for reproducible biological assay preparation . These structural features—3-position connectivity, methylene spacer presence, 5-methylthiophene regiochemistry, and salt form—collectively define a unique physicochemical and pharmacological space that cannot be replicated by simply selecting any thiophene-pyrrolidine analog from a supplier catalog.

Quantitative Differentiation Evidence for 3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride Versus Its Closest Analogs


Substitution Position: 3-Position Methylene-Linked Architecture Versus 2-Position Directly-Attached Analogs

The target compound features a 3-position substitution on the pyrrolidine ring with a methylene (–CH2–) spacer connecting to the 5-methylthiophene moiety, in contrast to the more common 2-position directly-attached architecture of 2-(5-methylthiophen-2-yl)pyrrolidine (CAS 524674-41-7). This structural difference is quantitatively reflected in the number of rotatable bonds: 2 for the target compound versus 1 for the 2-position directly-attached analog . The 3-position substitution has been demonstrated in peer-reviewed literature to be a critical determinant of biological target selectivity; for instance, the orientation of 3-R-methylpyrrolidine was shown to confer pure estrogen receptor α (ERα) antagonism and selective ER degradation, whereas the 3-S enantiomer and unsubstituted derivative were inactive .

Pyrrolidine substitution regiochemistry Conformational flexibility Structure-activity relationship Medicinal chemistry building blocks

Hydrochloride Salt Form: Solubility and Handling Advantage Versus Free Base Counterpart

The hydrochloride salt (CAS 1824062-76-1, MW 217.76) of 3-((5-methylthiophen-2-yl)methyl)pyrrolidine provides enhanced aqueous solubility and solid-state handling stability compared to the free base form (CAS 1337033-70-1, MW 181.30) . While quantitative aqueous solubility values for this specific compound are not published in the primary literature, the general principle that hydrochloride salt formation of secondary amines increases aqueous solubility by 1–3 orders of magnitude is well-established in pharmaceutical sciences . The free base form is described as having limited water solubility and is recommended for storage in organic solvents such as ethanol and DMSO .

Salt form selection Aqueous solubility Solid-state stability Assay reproducibility

5-Methylthiophene Regiochemistry: Differentiation from 3-Methylthiophene-Pyrrolidine-2,5-dione Bioactive Scaffolds

The target compound bears a 5-methyl group on the thiophene ring, distinguishing it from the 3-methylthiophene-containing pyrrolidine-2,5-dione series that has established anticonvulsant activity. In the 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione series, the most active compound (compound 4) demonstrated ED50 values of 62.14 mg/kg in the MES test and 75.59 mg/kg in the 6 Hz test, significantly outperforming reference antiepileptic drugs valproic acid (ED50 252.7 mg/kg in MES) and ethosuximide (ED50 221.7 mg/kg in 6 Hz) . The 5-methyl regioisomer present in the target compound places the methyl substituent in a electronically and sterically distinct position on the thiophene ring, which alters both the molecular electrostatic potential and the preferred dihedral angle between the thiophene and pyrrolidine rings compared to 3-methyl analogs .

Thiophene regiochemistry Methyl group position Anticonvulsant activity Scaffold comparison

Physicochemical Property Profile: LogP and TPSA Differentiation from 2-Position and Directly-Attached Analogs

The target compound's predicted LogP of 2.63 (Leyan computational platform) situates it in a moderately lipophilic range, compared to LogP values of 2.56 for 2-(5-methylthiophen-2-yl)pyrrolidine HCl and 2.81 for 2-(5-methylthiophen-2-yl)pyrrolidine free base . The TPSA of 12.03 Ų is identical between the target and the 2-position analog, but the additional methylene spacer and 3-position attachment contribute to a higher molecular weight (217.76 vs. 203.74) and a different hydrogen-bonding profile (2 H-acceptors vs. the free base's 1 H-acceptor) . The pyrrolidine scaffold itself provides a balanced LogP of 0.459 and favorable aqueous solubility (LogS = 0.854) compared to the aromatic pyrrole (LogP = 0.750, LogS = −0.175), and the addition of the 5-methylthiophene-methyl substituent predictably shifts lipophilicity upward while the hydrochloride salt partially mitigates this effect .

Lipophilicity Polar surface area Drug-likeness ADME prediction Building block selection

Multi-Supplier Availability with Consistent Purity Specifications Versus Single-Source or Limited-Supply Analogs

The target compound is stocked by at least four independent suppliers—Enamine (EN300-234476, 95%), AKSci (1163DZ, 95%), Leyan (2104009, 95%), and CymitQuimica (min. 95%)—providing supply chain redundancy . This contrasts with structurally related analogs: 3-(5-methylthiophen-2-yl)pyrrolidine (CAS 1260863-70-4, direct attachment, no methylene spacer) is listed by only one supplier on Chem-space (Enamine MADE, BBV-39758731) , and 2-(5-methylthiophen-2-yl)pyrrolidine HCl (CAS 1256482-77-5) has limited vendor coverage with higher pricing . The consistent 95% minimum purity specification across multiple vendors reduces the risk of single-supplier dependence and enables competitive procurement for multi-gram research quantities.

Supply chain redundancy Purity specification Procurement risk Building block availability

Optimal Procurement and Research Application Scenarios for 3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride


Structure-Activity Relationship (SAR) Exploration of Pyrrolidine Substitution Position Effects on Target Selectivity

Medicinal chemistry teams investigating how the pyrrolidine substitution position (3- vs. 2-) and the presence of a methylene spacer influence target binding can use this compound as the 3-position, methylene-linked scaffold representative in a systematic SAR matrix. Paired with 2-(5-methylthiophen-2-yl)pyrrolidine HCl (2-position, direct attachment) and 3-(5-methylthiophen-2-yl)pyrrolidine (3-position, direct attachment), this compound enables a three-way comparison of connectivity effects on potency and selectivity. Literature evidence demonstrates that the 3-position substituent orientation can be the decisive factor in determining biological activity, as shown for 3-R-methylpyrrolidine-based ERα antagonists where stereochemistry at the 3-position dictated target degradation activity .

Glucokinase Activator (GKA) and Metabolic Disease Drug Discovery Using Thiophenyl-Pyrrolidine Scaffolds

The thiophenyl-pyrrolidine scaffold has been validated as a productive chemotype for glucokinase activator development, with compound 38 from this series demonstrating in vivo glucose excursion inhibition in mouse oral glucose tolerance tests . This compound, as a 5-methylthiophene-2-yl variant with 3-position methylene linkage, serves as a non-obvious scaffold-hopping starting point for medicinal chemists seeking to explore chemical space adjacent to the established chiral thiophenyl-pyrrolidine GKA series, where an efficient scalable synthesis from L-proline methyl ester has been demonstrated .

Complement Factor D Inhibitor Programs Targeting Ophthalmic and Inflammatory Diseases

Pyrrolidine derivatives with heterocyclic substituents at the 3-position have been claimed as complement factor D inhibitors in patents assigned to Novartis (WO2014/002057, EP2814822), with demonstrated Factor D IC50 values in the micromolar range across 39 exemplified compounds . The target compound's 3-position substitution pattern with a thiophene heterocycle aligns with the general pharmacophore described in these patents, positioning it as a potential intermediate or scaffold for factor D inhibitor lead optimization programs targeting age-related macular degeneration (AMD) and diabetic retinopathy.

CNS Drug Discovery Requiring Balanced Lipophilicity for Blood-Brain Barrier Penetration

With a predicted LogP of 2.63, TPSA of 12.03 Ų, and the conformational flexibility provided by two rotatable bonds, the target compound occupies a physicochemical space consistent with CNS drug-likeness parameters (typically LogP 2–5, TPSA < 90 Ų for BBB penetration) . The hydrochloride salt ensures sufficient aqueous solubility for in vitro blood-brain barrier permeability assays (e.g., PAMPA-BBB or MDCK-MDR1), while the moderate lipophilicity avoids the excessive LogP values (>5) associated with poor solubility and high metabolic clearance. This makes it suitable as a core scaffold for CNS-targeted programs where 5-HT receptor or dopamine receptor modulation is desired, building on the established precedent of methylthiophene-pyrrolidine derivatives as CNS-active agents .

Quote Request

Request a Quote for 3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.